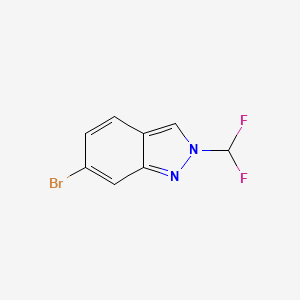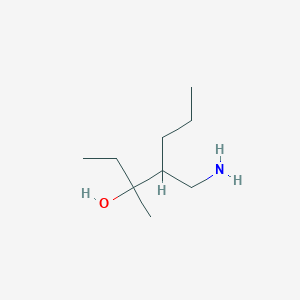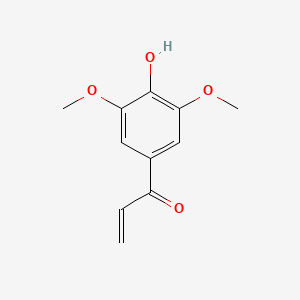
Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate typically involves the bromination of thiophene followed by esterification and hydroxylation reactions. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a Grignard reaction with methyl 2-bromo-2-hydroxypropanoate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
科学的研究の応用
Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
作用機序
The mechanism of action of Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties can be exploited to enhance the performance of organic electronic devices.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-chlorothiophen-2-yl)-2-hydroxypropanoate
- Methyl 3-(4-fluorothiophen-2-yl)-2-hydroxypropanoate
- Methyl 3-(4-iodothiophen-2-yl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s reactivity and properties. The combination of the thiophene ring and the hydroxyl group also contributes to its versatility in different applications.
特性
分子式 |
C8H9BrO3S |
|---|---|
分子量 |
265.13 g/mol |
IUPAC名 |
methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9BrO3S/c1-12-8(11)7(10)3-6-2-5(9)4-13-6/h2,4,7,10H,3H2,1H3 |
InChIキー |
JFVNVVJGYGNILQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC(=CS1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


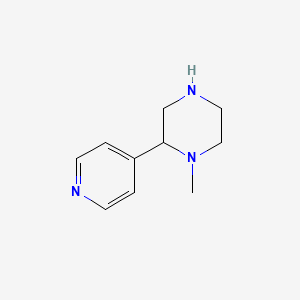

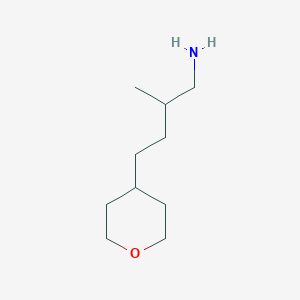

![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
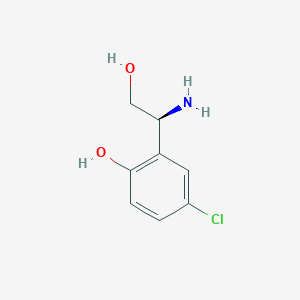
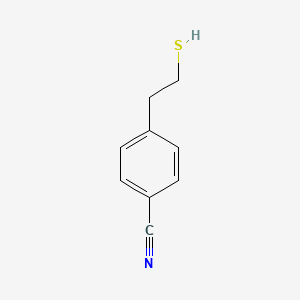
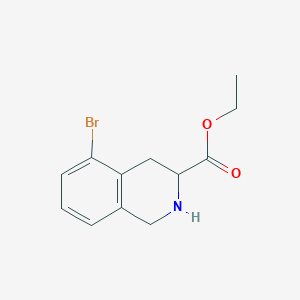
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
